molecular formula C21H33N3O B3014864 N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl)isobutyramide CAS No. 922092-37-3

N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl)isobutyramide

Katalognummer B3014864
CAS-Nummer: 922092-37-3
Molekulargewicht: 343.515
InChI-Schlüssel: XXMBNZFZOSPJNZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl)isobutyramide is a useful research compound. Its molecular formula is C21H33N3O and its molecular weight is 343.515. The purity is usually 95%.
BenchChem offers high-quality N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl)isobutyramide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl)isobutyramide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Anticonvulsant Agent

  • Novel anticonvulsant agents containing the tetrahydroisoquinoline skeleton have been developed, showing high potency against audiogenic seizures in mice. These agents, including one with the 1-(4'-bromophenyl)-6,7-dimethoxy-2-(piperidin-1-ylacetyl) derivative, act as noncompetitive AMPA receptor modulators (Gitto et al., 2006).

Glycoprotein IIb/IIIa Antagonists

  • The compound has been utilized in the development of glycoprotein IIb/IIIa antagonists, particularly in enhancing potency and improving in vivo profiles. These antagonists have shown potential in inhibiting platelet aggregation and enhancing oral systemic availability (Hutchinson et al., 1996).

Metabolite Analysis

  • Research on a novel inhibitor of the If channel, a key component in cardiac rhythm regulation, identified various metabolites of the compound in human urine, plasma, and feces. The study also investigated renal and hepatic uptake transporters for these metabolites, providing insights into the drug's excretion mechanisms (Umehara et al., 2009).

Anticancer Agents

  • The compound has been explored in the context of anticancer research, particularly as a novel topoisomerase I-targeting agent. Specific derivatives demonstrated potent cytotoxic activity and showed efficacy in inhibiting tumor growth in vivo (Ruchelman et al., 2004).

Photopolymerization Initiators

  • Acrylated naphthalimide derivatives of the compound have been synthesized for use as one-component visible light initiators in photopolymerization. These initiators exhibit good performance and high migration stability in their initiated cured films (Yang et al., 2018).

Selective Estrogen Receptor Modulators (SERMs)

  • Tetrahydroisoquinoline derivatives of the compound have been studied as SERMs with high binding affinity and specificity for estrogen receptors, demonstrating potential for breast cancer imaging in positron emission tomography (PET) (Gao et al., 2008).

Opioid Receptor Antagonists

  • The compound has been used in the synthesis of opioid receptor pure antagonists, showing potential for targeting specific opioid receptors with high potency and selectivity (Carroll et al., 2005).

Antihypertensive Agents

  • Piperidine derivatives with a quinazoline ring system, related to this compound, have been synthesized and tested for their antihypertensive activity, showing strong hypotension effects in animal models (Takai et al., 1986).

Eigenschaften

IUPAC Name

2-methyl-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-piperidin-1-ylethyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H33N3O/c1-16(2)21(25)22-15-20(24-12-5-4-6-13-24)18-9-10-19-17(14-18)8-7-11-23(19)3/h9-10,14,16,20H,4-8,11-13,15H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXMBNZFZOSPJNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NCC(C1=CC2=C(C=C1)N(CCC2)C)N3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H33N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl)isobutyramide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.